(4,6-Dimethoxypyridin-2-yl)methanamine
Description
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(4,6-dimethoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5,9H2,1-2H3 |
InChI Key |
XLNCTEMHCWZXJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)CN |
Origin of Product |
United States |
Preparation Methods
Step 1: Cyclization Reaction to Form Sodium Salt of 4-amino-2,6-dihydroxypyrimidine
- Reagents: Solid sodium methylate, urea, methyl cyanoacetate.
- Conditions:
- Conducted under nitrogen atmosphere in a closed reactor to maintain anhydrous conditions.
- Sodium methylate and urea are mixed thoroughly.
- Methyl cyanoacetate is added dropwise with continuous stirring.
- Temperature is maintained between 100–110°C.
- Reaction duration is 6–8 hours.
- Process: The reaction proceeds to cyclize and form the sodium salt of 4-amino-2,6-dihydroxypyrimidine.
- Post-reaction: Methanol generated during the reaction is removed under reduced pressure, and the solid sodium salt is isolated.
- Yield: Approximately 98.95% yield of the sodium salt intermediate.
Notes on Reaction Parameters
| Parameter | Step 1 (Cyclization) | Step 2 (Methyl Etherification) |
|---|---|---|
| Temperature | 100–110°C | 60–80°C |
| Reaction Time | 6–8 hours | 8–12 hours |
| Atmosphere | Nitrogen (anhydrous) | Ambient or inert |
| Molar Ratios | Sodium methylate:urea = 1–1.05:1 | Sodium salt:methyl etherification reagent = 1:1.0–2.2 |
| Solvent | None (dry stir-fry) | Methanol (preferred), ethanol, or toluene |
| Stirring | Frame-type stirring | Mechanical stirring |
Adaptation to this compound Synthesis
While the patent CN108929278A primarily describes the preparation of 4-amino-2,6-dimethoxypyridine, the aminomethyl group at position 2 in this compound can be introduced by further functionalization of the amino group or by using suitable aminomethylation reactions such as reductive amination or nucleophilic substitution on a suitable precursor.
A plausible synthetic route involves:
- Preparation of 4-amino-2,6-dimethoxypyridine as described.
- Introduction of the methanamine group via formaldehyde and ammonia or amine derivatives under reductive amination conditions.
- Purification by crystallization or chromatography.
This approach benefits from the high yield and purity of the intermediate 4-amino-2,6-dimethoxypyridine.
Comparative Analysis of Preparation Methods
| Feature | Chlorination & Methoxylation Route | Cyclization & Methyl Etherification Route (Patent CN108929278A) |
|---|---|---|
| Starting Materials | Barbituric acid derivatives, trichloropyrimidine | Sodium methylate, urea, methyl cyanoacetate |
| Toxic Reagents | Phosphorus oxychloride (highly toxic) | None (environmentally friendly reagents) |
| Reaction Steps | Multiple, including chlorination and ammonification | Two main steps: cyclization and methyl etherification |
| Yield | Moderate (44–81% in chlorination step) | High (~99% for cyclization intermediate) |
| By-products & Waste | High, including phosphorus-containing wastewater | Reduced waste, environmentally friendly |
| Operational Complexity | High, requires careful handling of toxic reagents | Simpler, safer, and scalable |
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Catalysts such as phase transfer catalysts (e.g., tetrabutyl ammonium bromide) and reagents like dimethyl carbonate are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted pyridine derivatives .
Scientific Research Applications
(4,6-Dimethoxypyridin-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (4,6-Dimethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties . These interactions can influence various biochemical and physiological processes, making the compound valuable in research and development .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers: Positional Variations of Methoxy Groups
(5,6-Dimethoxypyridin-2-yl)methanamine
- Structure : Methoxy groups at positions 5 and 6 on the pyridine ring.
- Molecular Formula : C8H12N2O2 (identical to the 4,6-isomer).
- Key Differences : The positional isomerism alters electronic distribution and steric accessibility. The 5,6-isomer has a CAS number 1112850-40-4 and a purity of 95% .
- Implications : The 4,6-isomer may exhibit distinct reactivity in substitution reactions due to reduced steric hindrance compared to the 5,6-isomer.
4,6-Dimethoxy-2-pyrimidinamine
- Structure : Pyrimidine ring with methoxy groups at 4 and 6 and an amine at position 2.
- Molecular Formula : C6H8N4O2.
- Comparison : The pyrimidine core introduces two additional nitrogen atoms, increasing hydrogen-bonding capacity compared to pyridine derivatives. This enhances solubility in polar solvents but reduces LogP (predicted 0.89 ) .
Heterocyclic Core Modifications
(2-Methoxypyrimidin-4-yl)methanamine
- Structure : Pyrimidine ring with a methoxy group at position 2 and a methanamine at position 4.
- Molecular Formula : C6H10N4O.
- This compound has a structural similarity score of 0.89 compared to (4,6-dimethoxypyridin-2-yl)methanamine .
(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylphenyl)methanamine
- Structure : Fused oxazole-pyridine ring system with a phenyl-methanamine substituent.
- Molecular Formula : C14H13N3O.
- Comparison : The fused oxazole ring introduces additional hydrogen-bond acceptors, improving interactions with enzymatic pockets. However, the increased molecular weight (247.28 g/mol ) may reduce bioavailability .
Complex Ring Systems
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Functional Group Variations
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |
|---|---|---|---|---|
| This compound | C8H12N2O2 | 168.19 | 1.26 | 4,6-OCH3, 2-CH2NH2 |
| (5,6-Dimethoxypyridin-2-yl)methanamine | C8H12N2O2 | 168.19 | 1.26 | 5,6-OCH3, 2-CH2NH2 |
| 4,6-Dimethoxy-2-pyrimidinamine | C6H8N4O2 | 168.15 | 0.89 | 4,6-OCH3, 2-NH2 |
| (2-Methoxypyrimidin-4-yl)methanamine | C6H10N4O | 154.17 | 0.89 | 2-OCH3, 4-CH2NH2 |
| [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine | C12H18N2O2 | 222.28 | 1.45 | 4-OCH3, tetrahydropyran, CH2NH2 |
Research Implications
- Medicinal Chemistry : The 4,6-dimethoxypyridine scaffold is favored for its balance of lipophilicity and hydrogen-bonding capacity, making it suitable for central nervous system (CNS) drug design .
- Agrochemicals : Pyrimidine analogs like 4,6-dimethoxy-2-pyrimidinamine are leveraged in herbicide development due to their stability and ease of functionalization .
- Synthetic Challenges : Compounds with fused rings (e.g., oxazole-pyridine derivatives) require multi-step syntheses, limiting scalability .
Q & A
Q. What are the common synthetic routes for (4,6-Dimethoxypyridin-2-yl)methanamine?
The synthesis typically involves functionalizing a pre-functionalized pyridine core. A plausible route includes:
- Step 1: Starting with 4,6-dimethoxypyridine-2-carbaldehyde, followed by reductive amination using a suitable amine source (e.g., NH₃/NaBH₃CN) to yield the methanamine group.
- Step 2: Protecting group strategies (e.g., tert-butoxycarbonyl, BOC) may be employed to prevent side reactions during methoxy group installation .
- Characterization: Intermediate purity is verified via TLC, NMR, and mass spectrometry. Final product validation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the substitution pattern and amine proton environment. Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while the methanamine group shows signals at δ 1.5–2.5 ppm (NH₂) and δ 3.5–4.0 ppm (CH₂) .
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (using software like SHELXL) resolves bond angles and intermolecular interactions .
- Density Functional Theory (DFT): Calculations (e.g., B3LYP/6-31G*) predict electronic properties, vibrational frequencies, and thermodynamic stability, aiding spectral interpretation .
Q. What safety protocols are recommended for handling this compound?
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Seek medical attention if irritation persists .
- Storage: Store in a cool, dry place (<25°C) in airtight containers to prevent degradation. Avoid long-term storage due to potential hydrolysis .
Advanced Research Questions
Q. How can DFT calculations resolve contradictions in experimental vs. theoretical data?
Discrepancies in bond lengths or reaction energetics may arise from solvent effects or incomplete basis sets. For example:
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder in Methoxy Groups: Flexible methoxy substituents may exhibit rotational disorder, requiring constrained refinement or split-site modeling in SHELXL .
- Hydrogen Bonding Networks: The amine group participates in H-bonding, complicating electron density maps. Neutron diffraction or low-temperature data (100 K) enhance resolution .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?
- Functional Group Variation: Replace methoxy groups with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OH, NH₂) groups to assess electronic effects on bioactivity.
- Amine Modifications: Explore secondary/tertiary amines or pro-drug strategies (e.g., carbamate protection) to improve pharmacokinetics .
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like kinases or GPCRs .
Q. How to address stability issues under varying pH and temperature conditions?
- Degradation Studies: Monitor compound integrity via HPLC at pH 2–12 and temperatures up to 60°C. Methoxy groups are prone to acid-catalyzed demethylation, while the amine may oxidize under basic conditions .
- Stabilization Strategies: Lyophilization or formulation with antioxidants (e.g., ascorbic acid) extends shelf life.
Q. What are the ethical and regulatory considerations for biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
